molecular formula C17H14O3 B11856959 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one CAS No. 61110-17-6

5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one

Cat. No.: B11856959
CAS No.: 61110-17-6
M. Wt: 266.29 g/mol
InChI Key: NMIUCCCFPUEILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one: is a chemical compound belonging to the class of benzopyran derivatives It is characterized by its unique structure, which includes a methoxy group at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxyacetophenone and 8-methyl-2-phenyl-1,3-dioxolane.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the benzopyran ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, reduced benzopyran derivatives.

    Substitution: Halogenated or alkylated benzopyran derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways.

    Antioxidant Activity: It may exhibit antioxidant properties, protecting cells from oxidative stress.

Medicine:

    Pharmaceutical Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Drug Design: It serves as a lead compound in the design of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

    5-Methoxy-2-phenyl-7H-1-benzopyran-7-one: Similar structure but lacks the methyl group at the 8th position.

  • 4-Methoxy-7H-furo3,2-gbenzopyran-7-one: Contains a furan ring instead of the benzopyran ring.
  • 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains additional hydroxy and methoxy groups.

Uniqueness:

  • Structural Features: The presence of both methoxy and methyl groups at specific positions makes 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one unique compared to its analogs.
  • Biological Activity: Its specific structural features may confer unique biological activities, making it a valuable compound for research and development.

Properties

CAS No.

61110-17-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

5-methoxy-8-methyl-2-phenylchromen-7-one

InChI

InChI=1S/C17H14O3/c1-11-14(18)10-16(19-2)13-8-9-15(20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

NMIUCCCFPUEILN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(O2)C3=CC=CC=C3)C(=CC1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.